
Tilfrinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Breast Cancer Treatment
Tilfrinib has shown promising results in inhibiting the proliferation of breast cancer cells. In vitro studies have demonstrated that this compound effectively reduces cell viability and inhibits tumor cell growth through the suppression of PTK6 expression .
Key Findings:
- Cell Proliferation: Studies indicate a significant decrease in the proliferation of breast cancer cells treated with this compound, demonstrating its potential as an effective therapeutic agent .
- Combination Therapy: When used alongside conventional chemotherapy agents, this compound enhances the anti-tumor effects, suggesting its role as an adjuvant therapy in breast cancer management .
Lung Cancer Applications
Research has highlighted the effectiveness of this compound in lung cancer models, particularly non-small cell lung cancer. The compound has been shown to inhibit tumor growth and metastasis by targeting PTK6 .
Case Study Insights:
- Cell Line Experiments: In experiments using lung cancer cell lines (PC9 and H1975), this compound treatment resulted in reduced cell viability and invasion capabilities. The concentration-dependent effects observed in colony formation assays further validate its therapeutic potential .
- Wound Healing Assays: These assays demonstrated that this compound significantly impaired the migratory ability of lung cancer cells, indicating its potential to prevent metastasis .
Colorectal Cancer Research
Emerging studies suggest that PTK6 inhibition via this compound may enhance sensitivity to standard chemotherapy treatments in colorectal cancer. This application is particularly relevant given the challenges associated with treating advanced colorectal tumors .
Research Findings:
- Synergistic Effects: The combination of this compound with traditional chemotherapeutics has been proposed to improve treatment outcomes by overcoming resistance mechanisms often seen in colorectal cancer patients .
- Biomarker Identification: Ongoing research aims to identify biomarkers that predict patient responses to PTK6-targeted therapies like this compound, potentially personalizing treatment approaches .
Summary of Experimental Data
Type of Study | Cancer Type | Key Findings |
---|---|---|
In vitro assays | Breast Cancer | Significant reduction in cell proliferation |
In vitro assays | Lung Cancer | Decreased cell viability and invasion rates |
Combination therapy | Colorectal Cancer | Enhanced sensitivity to chemotherapy |
Wirkmechanismus
Target of Action
Tilfrinib is a potent and selective inhibitor of the protein tyrosine kinase 6 (PTK6), also known as breast tumor kinase (Brk) . PTK6 is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with its primary target, PTK6, by inhibiting its kinase activity . This inhibition is achieved through the binding of this compound to the ATP-binding pocket of PTK6, thereby preventing the phosphorylation of its substrates . The IC50 value of this compound for Brk/PTK6 is 3.15 nM, indicating its high potency .
Biochemical Pathways
The inhibition of PTK6 by this compound affects several biochemical pathways. PTK6 is known to phosphorylate multiple substrates, including signal transduction proteins, RNA binding proteins, and transcription factors, many of which are involved in key colorectal cancer pathways . For instance, this compound has been shown to decrease the expression of CXCL1, CXCL8, VEGFA, and MMP9, which are involved in cell proliferation, migration, and angiogenesis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and migration. This compound has shown good anti-proliferative activity against various cancer cell lines . It has also been reported to induce cell apoptosis and suppress the expression of PD-L1, a key immune checkpoint molecule .
Biochemische Analyse
Biochemical Properties
Tilfrinib plays a significant role in biochemical reactions, particularly as an inhibitor of PTK6 . PTK6 is a protein tyrosine kinase involved in signal transduction processes. This compound’s interaction with PTK6 can influence various biochemical pathways and cellular functions .
Cellular Effects
This compound has been observed to have substantial effects on various types of cells, particularly cancer cells . It inhibits the growth of certain breast cancer cells in vitro . Moreover, it has been shown to suppress cell proliferation and migration, and induce cell apoptosis in lung cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PTK6, thereby inhibiting its function . This inhibition can lead to changes in gene expression, enzyme activity, and cellular signaling pathways, ultimately affecting cell function .
Temporal Effects in Laboratory Settings
For instance, this compound has been shown to suppress PTK6 expression in lung adenocarcinoma (LUAD) over time .
Metabolic Pathways
Given its role as a PTK6 inhibitor, it is likely involved in pathways related to protein tyrosine kinase activity .
Vorbereitungsmethoden
Tilfrinib wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung einer Pyridoindolstruktur beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Pyridoindol-Kerns: Dies wird durch eine mehrstufige Reaktionssequenz erreicht, die von kommerziell erhältlichen Ausgangsmaterialien ausgeht.
Funktionalisierung des Kerns: Verschiedene funktionelle Gruppen werden an den Pyridoindol-Kern eingeführt, um seine biologische Aktivität zu verbessern.
Endreinigung: Die Verbindung wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. .
Analyse Chemischer Reaktionen
Tilfrinib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Vergleich Mit ähnlichen Verbindungen
Tilfrinib ist aufgrund seiner hohen Selektivität und Potenz gegen Proteintyrosinkinase 6 einzigartig. Ähnliche Verbindungen umfassen:
Lapatinib: Ein weiterer Kinaseinhibitor, der in der Krebsbehandlung eingesetzt wird, aber verschiedene Kinasen angreift.
Gefitinib: Ein Kinaseinhibitor, der den epidermalen Wachstumsfaktorrezeptor angreift.
Erlotinib: Ähnlich wie Gefitinib zielt es auf den epidermalen Wachstumsfaktorrezeptor ab, hat aber eine andere chemische Struktur und einen anderen Wirkmechanismus
This compound zeichnet sich durch seine spezifische Hemmung der Proteintyrosinkinase 6 aus, was es zu einem wertvollen Werkzeug in der Krebsforschung und Arzneimittelentwicklung macht.
Biologische Aktivität
Tilfrinib is a selective inhibitor of breast tumor kinase (Brk), also known as protein tyrosine kinase 6 (PTK6). This compound has garnered attention due to its potential therapeutic applications in cancer treatment, particularly in breast cancer. It exhibits a potent inhibitory effect on Brk with an IC50 value of 3.15 nM, demonstrating over 1000-fold selectivity for Brk compared to other kinases. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the drug.
This compound's primary mechanism involves the inhibition of PTK6, which plays a significant role in various signaling pathways associated with cell proliferation, survival, and migration. The inhibition of PTK6 by this compound leads to the suppression of downstream signaling pathways that are critical for tumor growth. Notably, PTK6 interacts with several growth factor receptors, including EGFR and ERBB2, and influences their signaling dynamics.
In Vitro Studies
Research indicates that this compound effectively inhibits the proliferation of breast cancer cell lines in vitro. Specifically, studies have shown that derivatives of this compound, such as MK138 and MK150, not only inhibit PTK6 but also suppress STAT3 activity in T47D breast cancer cells. This suggests a multi-faceted approach where this compound can affect multiple pathways involved in cancer cell survival and proliferation.
Case Studies
- Breast Cancer Models : In a study involving T47D breast cancer cells, treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The compound's ability to inhibit PTK6 led to decreased activation of downstream targets involved in cell cycle progression and survival.
- Colorectal Cancer Context : Another investigation highlighted the role of PTK6 in colorectal cancer (CRC). The expression levels and activity of PTK6 were found to correlate with tumor aggressiveness. Inhibition by this compound could sensitize CRC cells to anti-EGFR therapies, indicating its potential as a combinatorial treatment strategy.
Selectivity Profile
This compound's selectivity for Brk over other kinases is illustrated in the following table:
Kinase Target | IC50 (nM) | Selectivity |
---|---|---|
Brk/PTK6 | 3.15 | High |
Src Family Kinases | >3000 | Very High |
EGFR | >5000 | Very High |
This selectivity is crucial for its development as a therapeutic agent, as it minimizes potential side effects associated with broader kinase inhibition.
Interaction with Other Pathways
This compound's biological activity extends beyond mere inhibition of PTK6. It has been shown to interact with various signaling molecules:
- EGFR : PTK6 enhances EGFR signaling by preventing its internalization and degradation, which can lead to resistance against anti-EGFR therapies.
- AKT Pathway : The role of PTK6 in modulating AKT activity remains controversial, with studies suggesting both activating and repressive effects depending on cellular context.
Eigenschaften
IUPAC Name |
3-(9H-pyrido[2,3-b]indol-4-ylamino)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c21-12-5-3-4-11(10-12)19-15-8-9-18-17-16(15)13-6-1-2-7-14(13)20-17/h1-10,21H,(H2,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPZOSHFGJWSLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3N2)NC4=CC(=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the rationale for targeting PTK6 in colorectal cancer, and how does Tilfrinib exert its effect?
A1: While PTK6 is a known biomarker of poor prognosis in breast cancer, its role in colorectal cancer is an active area of research. Studies have shown that PTK6 is overexpressed in colorectal tumors compared to normal intestinal tissue, suggesting a potential role in tumor development. [] Although the exact mechanisms are still being investigated, PTK6 is known to phosphorylate various proteins involved in key colorectal cancer pathways, including the WNT signaling pathway. [] When localized to the cell membrane, PTK6 can activate WNT signaling, further contributing to cancer cell survival and proliferation. [] Additionally, PTK6 is upregulated in response to DNA damage, potentially promoting resistance to chemotherapy. []
Q2: Are there any preclinical studies that support the use of this compound in colorectal cancer?
A2: While the provided research papers focus on the potential of PTK6 inhibition in colorectal cancer, they primarily cite evidence from studies in breast cancer to illustrate the mechanism of action and efficacy of PTK6 inhibitors like this compound. [] Further research, including preclinical studies using colorectal cancer models, is necessary to directly evaluate the efficacy and safety of this compound in this context.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.